molecular formula C11H13F3O3S B8673068 4,4,4-Trifluorobutyl 4-methylbenzenesulfonate

4,4,4-Trifluorobutyl 4-methylbenzenesulfonate

Cat. No.: B8673068
M. Wt: 282.28 g/mol
InChI Key: GCDCOBYBHQJKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluorobutyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H13F3O3S and its molecular weight is 282.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13F3O3S

Molecular Weight

282.28 g/mol

IUPAC Name

4,4,4-trifluorobutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13F3O3S/c1-9-3-5-10(6-4-9)18(15,16)17-8-2-7-11(12,13)14/h3-6H,2,7-8H2,1H3

InChI Key

GCDCOBYBHQJKDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4,4-trifluorobutan-1-ol (5.0 g, 39.0 mmol) in CH2Cl2 (30 mL) and pyridine (20 mL) was added 4-(dimethylamino)pyridine (0.24 g, 2.0 mmol) followed by p-toluenesulfonyl chloride (7.4 g, 39.0 mmol). The mixture was allowed to stir at ambient temperature for 20 hours then was quenched with 5% aqueous HCl (20 mL) and the layers were separated. The aqueous phase was extracted with CH2Cl2 (3×5 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 75% hexanes in EtOAc) afforded the title compound (5.0 g, 17.7 mmol, 45% yield). 1H NMR (300 MHz, CDCl3) δ ppm 1.86-1.98 (m, 2H) 2.06-2.24 (m, 2H) 2.46 (s, 3H) 4.09 (t, J=5.9 Hz, 2H) 7.37 (d, J=7.8 Hz, 2H) 7.79 (d, J=8.5 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Yield
45%

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